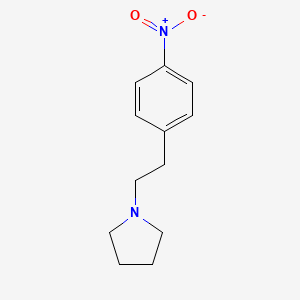

1-(4-Nitrophenethyl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

168897-19-6 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]pyrrolidine |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-5-3-11(4-6-12)7-10-13-8-1-2-9-13/h3-6H,1-2,7-10H2 |

InChI Key |

YFOCDNYNVHXLJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Nitrophenethyl Pyrrolidine and Derivatives

Strategies for the Construction of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a diverse toolbox of methodologies.

Cycloaddition Reactions in Pyrrolidine Synthesis

One of the most powerful and atom-economical methods for constructing the pyrrolidine core is through [3+2] cycloaddition reactions. osaka-u.ac.jpnih.gov These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring. A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. mdpi.comrsc.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from a variety of precursors, including the decarboxylation of α-amino acids or the ring-opening of aziridines. The subsequent reaction with an alkene leads directly to the pyrrolidine ring, often with a high degree of stereocontrol. rsc.orgrsc.org

Recent advancements have focused on catalytic asymmetric versions of this reaction, enabling the synthesis of enantioenriched pyrrolidines. rsc.orgrsc.org The use of chiral catalysts allows for the control of up to four new stereogenic centers in a single step. nih.gov For instance, the reaction of imino esters with electron-deficient alkenes, catalyzed by silver(I) complexes, can afford highly substituted proline derivatives with excellent regio- and diastereoselectivity. acs.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference(s) |

| N-benzylideneglycine ethyl ester | N-phenylmaleimide | AgOAc, Et3N | Substituted pyrrolidine | nih.gov |

| Isatin and Sarcosine | (E)-3-Aryl-2-cyanoacrylamides | Reflux in MeOH | Spirooxindole-pyrrolidines | rsc.org |

| Glycine (B1666218), Aldehydes, Maleimides | - | Heat | Tetracyclic pyrrolizidines | mdpi.com |

| Tertiary Amides/Lactams | Conjugated Alkenes | [IrCl(CO)(PPh3)2], TMDS | Functionalized pyrrolidines | nih.gov |

Ring Contraction Methodologies (e.g., from Pyridine (B92270) Precursors)

An innovative approach to the pyrrolidine skeleton involves the ring contraction of more readily available six-membered heterocyclic precursors, such as pyridines. osaka-u.ac.jp This strategy offers a unique entry into functionalized pyrrolidines. A notable example is the photo-promoted ring contraction of pyridines with silylboranes. osaka-u.ac.jpresearchgate.netbohrium.comnih.gov This reaction proceeds via irradiation, leading to the formation of pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further elaborated. osaka-u.ac.jpresearchgate.netbohrium.comnih.gov This method is attractive due to the abundance and low cost of pyridine starting materials. osaka-u.ac.jp The reaction demonstrates broad substrate scope and high functional group compatibility. osaka-u.ac.jpnih.gov

Table 2: Photo-Promoted Ring Contraction of Pyridines

| Pyridine Substrate | Reagent | Conditions | Product | Yield | Reference(s) |

| Pyridine | Silylborane | Benzene-d6, hv (365 nm) | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | 90% | osaka-u.ac.jpresearchgate.net |

| 4-Phenylpyridine | Silylborane | Benzene-d6, hv (365 nm) | Corresponding pyrrolidine derivative | 85% | osaka-u.ac.jp |

| 3,5-Dimethylpyridine | Silylborane | Benzene-d6, hv (365 nm) | Corresponding pyrrolidine derivative | 78% | osaka-u.ac.jp |

Intramolecular Cyclization Approaches for Pyrrolidine Formation

Intramolecular cyclization reactions provide a direct and efficient means of constructing the pyrrolidine ring from acyclic precursors. Several powerful strategies have been developed, including hydroamination, radical cyclizations, and C-H amination reactions.

Intramolecular Hydroamination: This method involves the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule. rsc.orgcsic.esnih.govchemrxiv.orgacs.org Both transition-metal-catalyzed and acid-catalyzed versions of this reaction have been reported. For instance, Brønsted acids like triflic acid can effectively catalyze the cyclization of N-protected alkenylamines to afford pyrrolidines in excellent yields. nih.govacs.org A redox-enabled, metal-free approach has also been developed, which proceeds through the in-situ generation of a hydroxylamine (B1172632) intermediate, followed by a Cope-type hydroamination. rsc.org

Radical Cyclization: The 5-exo-trig cyclization of nitrogen-centered radicals onto alkenes is a well-established method for pyrrolidine synthesis. nsf.govdiva-portal.orgacs.org These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. For example, iminyl radical cyclizations, generated from O-phenyloximes under microwave irradiation, allow for the formation of functionalized pyrrolines which can be subsequently reduced to pyrrolidines. nsf.gov

Intramolecular C-H Amination: The direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for ring formation. thieme.deorganic-chemistry.org Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the intramolecular insertion of a nitrene or a metal-nitrenoid species into a C(sp³)-H bond to form the pyrrolidine ring. thieme.deorganic-chemistry.org This approach allows for the synthesis of pyrrolidines from simple alkyl amine derivatives. organic-chemistry.org

Incorporation of the 4-Nitrophenethyl Moiety: Advanced Coupling Reactions

Once the pyrrolidine core is constructed, the next crucial step is the introduction of the 4-nitrophenethyl group at the nitrogen atom. This is typically achieved through N-substitution reactions.

Alkylation and Acylation Strategies for N-Substitution

Alkylation: The most direct method for introducing the 4-nitrophenethyl group is through the N-alkylation of pyrrolidine with a suitable electrophile, such as 1-(2-bromoethyl)-4-nitrobenzene or 1-(2-chloroethyl)-4-nitrobenzene. acsgcipr.org This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and base can be critical for achieving high yields and minimizing side reactions, such as quaternization. figshare.com

Acylation followed by Reduction: An alternative two-step approach involves the acylation of pyrrolidine with a derivative of 4-nitrophenylacetic acid, such as the corresponding acid chloride or anhydride, to form an amide. Subsequent reduction of the amide carbonyl group then yields the desired 1-(4-nitrophenethyl)pyrrolidine. This method can be advantageous when direct alkylation proves problematic or when the starting materials for acylation are more readily available.

Reductive Amination and Amide Formation Pathways

Reductive Amination: Reductive amination offers a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of this compound. nih.govnih.govresearchgate.netsioc-journal.cn This one-pot procedure involves the reaction of pyrrolidine with 4-nitrophenylacetaldehyde in the presence of a reducing agent. The reaction proceeds through the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the target tertiary amine. A variety of reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. A recently developed practical reductive amination of diketones with anilines using an iridium-catalyzed transfer hydrogenation showcases the power of this methodology for constructing N-aryl-substituted pyrrolidines. nih.gov

Amide Formation and Reduction: As mentioned previously, the formation of an amide bond followed by reduction is a reliable strategy. Pyrrolidine can be coupled with 4-nitrophenylacetic acid using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form N-(4-nitrophenacetyl)pyrrolidine. mdpi.comnih.gov This amide can then be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions. mdpi.com This pathway provides a robust alternative to direct alkylation or reductive amination.

Table 3: Comparison of Methods for Incorporating the 4-Nitrophenethyl Moiety

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Reference(s) |

| Direct Alkylation | Pyrrolidine, 1-(2-haloethyl)-4-nitrobenzene | Base (e.g., K₂CO₃, Et₃N) | Direct, one-step process | Potential for over-alkylation, halide reactivity | acsgcipr.orgfigshare.com |

| Reductive Amination | Pyrrolidine, 4-nitrophenylacetaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | One-pot, high efficiency | Aldehyde stability can be an issue | nih.govresearchgate.net |

| Acylation-Reduction | Pyrrolidine, 4-nitrophenylacetic acid derivative | Coupling agent (e.g., DCC), then reducing agent (e.g., LiAlH₄) | Robust, avoids unstable aldehydes | Two-step process, harsh reducing agents | mdpi.comnih.gov |

Multicomponent Reactions in the Synthesis of Related Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, represent a highly efficient strategy for building molecular complexity. tandfonline.comnih.gov This approach is prized for its operational simplicity, time and cost savings, and high atom economy, making it a powerful tool in diversity-oriented synthesis. tandfonline.com In the context of pyrrolidine synthesis, MCRs provide a rapid and convergent pathway to complex heterocyclic frameworks. tandfonline.com

A prominent MCR for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving an azomethine ylide. tandfonline.comtandfonline.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, are 1,3-dipoles that react readily with various dipolarophiles. tandfonline.com For instance, a one-pot, three-component reaction between isatin, an amino acid (like glycine methyl ester), and a dipolarophile can yield highly substituted spirooxindole pyrrolidine derivatives. tandfonline.com This methodology allows for the creation of diverse structures by simply varying the starting components. tandfonline.com

Recent advancements have expanded the scope of MCRs to include sequential and catalyst-based processes. tandfonline.comtandfonline.com For example, a sequential five-component reaction has been developed for the synthesis of complex trispiro-pyrrolidine heterocycles, demonstrating the power of MCRs to assemble intricate molecular architectures in a single pot. tandfonline.com Other MCR strategies utilize different catalysts or reaction conditions, such as ultrasound irradiation, to promote the synthesis of pyrrolidine derivatives, often with improved yields and greener reaction profiles. tandfonline.comtandfonline.com The table below summarizes representative multicomponent reaction strategies for synthesizing pyrrolidine-based heterocycles.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-one | Triethylamine (Et3N), Acetonitrile, Reflux | Spirooxindole pyrrolidine | tandfonline.com |

| Sequential 5-Component | Azomethine ylide, Dienophile, Hydrazine hydrate | Mild conditions, one-pot | Pyrazolo-grafted spiro-indenoquinoxaline pyrrolidines | tandfonline.com |

| Ultrasound-assisted MCR | Keto carboxylic acids, Primary amines, Isocyanides | Ultrasound irradiation, Ethanol, Room temp. | 5-oxo-2-pyrrolidine carboxamides | tandfonline.com |

Stereoselective Synthesis of Pyrrolidine-Containing Structures

The biological activity of pyrrolidine-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance. mdpi.com These methods can be broadly categorized into two main approaches: using chiral precursors from the "chiral pool" or employing asymmetric catalysis to create new stereocenters on acyclic or achiral substrates. mdpi.com

Proline and its derivatives, such as 4-hydroxyproline, are common starting materials from the chiral pool. mdpi.comnih.gov Their inherent chirality provides a reliable foundation for constructing more complex, optically pure pyrrolidine-containing targets. mdpi.com For example, (S)-prolinol, readily obtained by the reduction of proline, serves as a key building block in the synthesis of numerous drugs. mdpi.comnih.gov

A powerful strategy for the de novo stereoselective synthesis of pyrrolidines is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mdpi.comacs.org This approach can simultaneously generate up to four stereogenic centers. acs.orgchemistryviews.org Recent research has demonstrated a highly diastereoselective [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃). acs.orgchemistryviews.org This method yields densely substituted pyrrolidines with excellent control over the relative and absolute stereochemistry, which is induced by the chiral sulfinyl group. acs.org

Another significant stereoselective method is the catalytic hydrogenation of substituted pyrroles. acs.org The hydrogenation of highly functionalized pyrrole (B145914) systems using heterogeneous catalysts like rhodium-on-alumina can proceed with high diastereoselectivity, reducing both the pyrrole ring and other substituents to afford complex pyrrolidines with multiple contiguous stereocenters. acs.org The stereochemical outcome is often directed by a stereocenter present in a substituent on the pyrrole ring. acs.org

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis offers efficient and selective pathways for the synthesis of this compound analogs, both by constructing the pyrrolidine ring and by installing the N-phenethyl substituent. organic-chemistry.org A fundamental approach for synthesizing the title compound is the N-alkylation of pyrrolidine with a suitable 4-nitrophenethyl electrophile, such as 1-(2-bromoethyl)-4-nitrobenzene. This reaction is a classical nucleophilic substitution. Modern catalytic methods, however, offer significant advantages over traditional stoichiometric reactions, including milder conditions and broader substrate scope.

Transition metal catalysis is widely employed for this purpose. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl halides can produce 3-aryl pyrrolidines, a key structural motif in many bioactive molecules. researchgate.net While this method functionalizes the ring, other catalytic systems focus on the N-alkylation step. A recently developed metallaphotoredox approach using a copper catalyst and visible light enables the N-alkylation of a wide range of nitrogen nucleophiles, including heterocycles like pyrrolidine, with primary, secondary, and even tertiary alkyl bromides at room temperature. princeton.edu This method operates via a halogen abstraction-radical capture (HARC) mechanism, overcoming the limitations of traditional Sₙ2 reactions. princeton.edu

Furthermore, "borrowing hydrogen" or "hydrogen autotransfer" catalysis provides an atom-economical and environmentally friendly route for N-alkylation. In these reactions, a catalyst (e.g., based on Ru or Ir) temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. organic-chemistry.org The aldehyde then reacts with an amine (pyrrolidine) to form an iminium ion, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water as the only byproduct. rsc.orgdntb.gov.ua This strategy can be applied to the reaction of pyrrolidine with 4-nitrophenethyl alcohol.

Organocatalysis also presents a metal-free alternative. For example, an enantioselective formal [3+2] cycloaddition cascade between β-amino aldehydes and olefins can be achieved through SOMO-catalysis (Singly Occupied Molecular Orbital catalysis), providing rapid access to complex, enantioenriched pyrrolidines. nih.gov

Table 2: Modern Catalytic Methods for N-Alkylation and Pyrrolidine Synthesis

| Catalytic System | Reactants | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Copper Metallaphotoredox | Pyrrolidine, Alkyl Bromide | N-Alkylation | Visible light, room temp., broad scope for alkyl halides | princeton.edu |

| Palladium/SPhos | N-Alkyl Pyrroline, Aryl Bromide | C-H Hydroarylation | Forms 3-aryl-pyrrolidines | researchgate.net |

| Iridium Transfer Hydrogenation | Diketone, Aniline | Reductive Amination/Cyclization | Forms N-aryl-pyrrolidines | nih.gov |

| Organo-SOMO Catalysis | β-Amino Aldehyde, Olefin | [3+2] Cycloaddition | Enantioselective, metal-free, radical-polar crossover | nih.gov |

Exploration of Novel and Efficient Synthetic Routes

The quest for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in organic chemistry. For pyrrolidine synthesis, this includes the development of novel one-pot procedures, the use of unconventional starting materials, and the application of cutting-edge catalytic systems. mdpi.comchemistryviews.orgresearchgate.net

A classic and straightforward route to this compound involves the direct nucleophilic substitution of 1-(2-bromoethyl)-4-nitrobenzene with pyrrolidine in the presence of a base like sodium bicarbonate. While effective, yielding the product in high purity, researchers are exploring more streamlined and atom-economical alternatives.

One novel and efficient strategy involves the one-pot conversion of halogenated amides into pyrrolidines. mdpi.com This metal-free method integrates amide activation (using triflic anhydride), reduction, and intramolecular nucleophilic substitution into a single sequence, providing convenient access to various N-substituted pyrrolidines under mild conditions. mdpi.com

The formation of the pyrrolidine skeleton from acyclic precursors via intramolecular cyclization represents another important avenue. mdpi.com For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds enables a regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature without the need for external oxidants or directing groups. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective pathway to pyrrolidines with high regioselectivity. organic-chemistry.org

The application of photoredox catalysis, as mentioned earlier, is a prime example of a novel and powerful synthetic tool. princeton.edu Its ability to generate radicals under mild conditions from readily available alkyl halides opens up new possibilities for forging carbon-nitrogen bonds that are challenging to form using traditional thermal methods. princeton.edu These explorations into new reagents, catalysts, and reaction cascades are continuously expanding the synthetic chemist's toolbox for accessing valuable pyrrolidine structures. mdpi.comorganic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Characterization of Novel Derivatives (e.g., High-Resolution NMR, Mass Spectrometry)

The characterization of 1-(4-nitrophenethyl)pyrrolidine and its novel derivatives relies heavily on a suite of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) being paramount. These methods provide detailed insights into the molecular framework and connectivity.

High-resolution NMR spectroscopy is instrumental in defining the proton and carbon environments within the molecule. For the parent compound, this compound, the ¹H NMR spectrum in DMSO-d6 exhibits characteristic signals that confirm its structure. The aromatic protons of the nitrophenyl group appear as distinct doublets, one at approximately 8.22 ppm and the other at 7.62 ppm, indicative of a para-substituted benzene (B151609) ring. The aliphatic protons of the pyrrolidine (B122466) ring and the ethyl bridge present more complex multiplets in the upfield region, typically between 1.94 and 3.47 ppm. The integration of these signals corresponds to the number of protons in each specific environment.

Further structural confirmation is achieved through Mass Spectrometry. Using Electrospray Ionization (ESI), the mass-to-charge ratio (m/z) of the molecular ion is determined. For this compound, an (M+1) peak is observed at m/z 221.2, which aligns with its molecular weight of 220.27 g/mol . This technique is crucial for verifying the molecular mass of newly synthesized derivatives and for analyzing fragmentation patterns, which can offer additional structural clues.

The spectroscopic analysis extends to various derivatives, where shifts in the NMR signals and changes in the mass spectra reflect the introduction of different functional groups. For instance, the synthesis of novel pyrrolidines linked to other moieties, such as 1,2,3-triazoles, has been characterized using a combination of ¹H NMR, ¹³C NMR, DEPT, COSY, and HMQC experiments to fully elucidate their complex structures.

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR (DMSO-d6) | δ 8.22 (d, 2H), 7.62 (d, 2H), 3.47 (m, 2H), 3.25 (m, 2H), 3.10 (m, 4H), 1.94 (m, 4H) |

| MS (ESI) | m/z 221.2 (M+1) |

X-ray Crystallography Studies of this compound and its Crystalline Analogs

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not widely reported, studies on its close analogs, such as 1-(4-nitrophenyl)pyrrolidine (B158401), offer significant insights.

A study on 1-(4-nitrophenyl)pyrrolidine revealed that it crystallizes in the orthorhombic space group Pbca. nih.gov The cell parameters were determined to be a = 10.3270 Å, b = 9.9458 Å, and c = 18.6934 Å, with Z=8. nih.gov Such data confirms the high crystallinity of the compound. nih.gov In related structures, like 1-(2-nitrophenylthio)-2,5-pyrrolidinedione, the nitro group is nearly coplanar with the adjacent aryl ring, while the pyrrolidinedione unit is almost orthogonal to the plane of the nitrophenyl group. researchgate.net

Crystallographic studies on other pyrrolidine derivatives, for example, 1-[(4-methylbenzene)sulfonyl]pyrrolidine, show the formation of extensive intermolecular interactions, including C-H⋯O hydrogen bonds and π-π stacking, which dictate the packing of molecules in the crystal lattice. nih.gov These non-covalent interactions are crucial in stabilizing the crystalline framework. The analysis of crystalline analogs helps in building a comprehensive understanding of how the structural features of the this compound scaffold influence its solid-state properties.

| Crystallographic Data for 1-(4-Nitrophenyl)pyrrolidine | |

| Crystal System | Orthorhombic nih.gov |

| Space Group | Pbca nih.gov |

| Cell Parameters | a = 10.3270 (5) Å, b = 9.9458 (6) Å, c = 18.6934 (12) Å nih.gov |

| Volume | 1920.1 (2) ų |

| Z | 8 nih.gov |

Conformational Preferences and Dynamics of the Pyrrolidine Ring and Phenethyl Side Chain

The flexibility of both the pyrrolidine ring and the phenethyl side chain in this compound gives rise to a complex conformational landscape. The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation. The specific puckering of the ring can be influenced by the substituents attached to it. NMR studies on phosphonomethoxyethyl derivatives of nucleobases with a pyrrolidine ring have shown that the conformation of the pyrrolidine ring can be "locked" and may show little change with varying pH. researchgate.net

The phenethylamine (B48288) moiety is a well-known pharmacophore present in many biologically active compounds. mdpi.com The side chain of phenethylamines can adopt different conformations, which can be critical for their interaction with biological targets. mdpi.com Computational studies, such as those using density functional theory, can be employed to explore the potential energy surface and identify the most stable conformers. researchgate.net For related phenothiazine (B1677639) derivatives, the nature of the side chain has been shown to significantly affect the reactions of their cation radicals. nih.gov

Analysis of Chiral Properties and Enantiomeric Excess Determination

While this compound itself is achiral, the introduction of substituents on the pyrrolidine ring or the ethyl bridge can create one or more stereocenters, leading to the existence of enantiomers. The synthesis of such chiral derivatives often aims for stereoselectivity to produce a single enantiomer, as different enantiomers can have distinct biological activities.

The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral compounds. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for separating enantiomers and quantifying their relative amounts. For example, the enantiomeric excess of various pyrrolidine-containing products has been determined by HPLC with columns such as Chiralpak AD-H or Chiralpak IA. amazonaws.com The separation is based on the differential interaction of the enantiomers with the chiral selector in the column, leading to different retention times (tR).

Structure Activity Relationship Sar Studies

Influence of Substituents on the Pyrrolidine (B122466) Ring and Phenethyl Moiety on Biological Activity

The biological activity of compounds based on the 1-phenethylpyrrolidine scaffold is highly dependent on the nature and position of substituents on both the pyrrolidine ring and the phenethyl group.

The pyrrolidine ring is a key structural feature in many biologically active compounds. researcher.life Its substitution can significantly alter pharmacological properties. Studies on various pyrrolidine derivatives have shown that introducing substituents can affect binding affinity and efficacy. For instance, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substituents on the pyrrolidine ring had a profound impact on their ability to inhibit caspases-3 and -7. nih.govresearchgate.net Fluorination at the 4-position of the pyrrolidine ring led to a 100- to 1000-fold increase in inhibitory potency compared to methoxy (B1213986) analogs, with a 4,4-difluorinated compound showing the highest activity. nih.govresearchgate.net Conversely, larger substituents like tetraethyleneglycol (OPEG4) or methoxymethyl groups at other positions resulted in inactive compounds. nih.govresearchgate.net These findings suggest that the size, electronics, and position of substituents on the pyrrolidine ring are critical for molecular recognition by the biological target. General SAR studies on pyrrolidine pentamine derivatives also indicate that modifications to the functionalities attached to the pyrrolidine scaffold have varied effects on inhibitory properties. nih.govnih.gov

The phenethyl moiety , particularly the phenyl ring, offers another site for modification. The "message-address" concept posits that the core scaffold (the "address," e.g., the pyrrolidine) ensures binding to a receptor, while substituents on an accessory region (the "message," e.g., the phenethyl tail) modulate the activity. mdpi.com In studies on N-phenethylnorhydromorphone, which shares the N-phenethyl group, the introduction of a nitro group at the para-position (p-NO2), as in 1-(4-nitrophenethyl)pyrrolidine, was found to elicit significant changes in opioid receptor activity and efficacy. mdpi.commdpi.com This specific substitution can convert a potent mu-opioid receptor (MOR) agonist into an antagonist. mdpi.com The electron-withdrawing nature of the nitro group can alter the electronic distribution of the phenyl ring and influence interactions within the receptor binding pocket. rsc.org Other substituents on the phenyl ring, such as a p-chloro group, have been shown to result in compounds with nanomolar binding affinity at both MOR and delta-opioid receptors (DOR). mdpi.comnih.govresearchgate.net

The following table summarizes the influence of substituents on the biological activity of related scaffolds.

| Molecular Moiety | Substituent Type | Position | Observed Effect on Biological Activity |

| Pyrrolidine Ring | Fluorine | 4-position | 100-1000x increase in caspase inhibition potency. nih.govresearchgate.net |

| Methoxy, Trifluoromethyl | 4-position | Lower inhibition potency. nih.govresearchgate.net | |

| OPEG4, Methoxymethyl | 4- or 5-position | Inactive compounds. nih.govresearchgate.net | |

| Phenethyl Moiety | Nitro (p-NO2) | 4-position | Can convert an agonist to an antagonist at opioid receptors. mdpi.commdpi.com |

| Chloro (p-Cl) | 4-position | Potent binding at MOR and DOR. mdpi.comnih.gov |

Impact of Stereochemistry on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. nih.govresearchgate.netresearchgate.net Since biological systems like receptors and enzymes are chiral, they can differentiate between the enantiomers (non-superimposable mirror images) of a chiral drug. nih.govresearchgate.net This enantioselectivity can lead to significant differences in the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers. researchgate.netresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to undesirable effects. nih.gov

For this compound, chirality can be introduced by substitution on the pyrrolidine ring. For example, a substituent at the 2-, 3-, or 4-position of the pyrrolidine ring would create a chiral center. The resulting enantiomers, (R) and (S), could exhibit distinct pharmacological profiles.

Studies on related chiral compounds highlight the importance of stereochemistry. For instance, SAR studies on pyrrolidine pentamine inhibitors have shown that stereochemistry has a significant effect on their inhibitory properties. nih.govnih.gov In another case, the agonist versus antagonist activity of a 5-phenylmorphan series was found to be dependent on its chirality. researchgate.net Similarly, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives showed potent, nanomolar inhibition of caspases, underscoring the importance of a specific stereochemical configuration for high efficacy. nih.govresearchgate.net Even when individual enantiomers display similar activity at their primary target, they can differ in their metabolic profiles or affinities for other receptors, enzymes, or transporters. nih.gov Therefore, evaluating the stereoisomers of any substituted this compound derivative is essential for a complete understanding of its pharmacological profile.

Correlation between Molecular Architecture and Specific Receptor or Enzyme Modulation

For derivatives containing the N-phenethyl moiety, this group often acts as a key interacting element. In the context of opioid receptors, the N-phenethyl "tail" can extend into a specific sub-pocket of the receptor. mdpi.com Computational modeling and dynamics simulations of N-phenethylnorhydromorphone analogs have shown that substituents on the phenyl ring can interact with non-conserved amino acid residues within the binding pocket of MOR and DOR. mdpi.comresearchgate.net These interactions can modulate the ligand's activity, for example, by influencing the conformational changes in the receptor that lead to agonism or antagonism. mdpi.com The presence of a p-nitro group, as in this compound, introduces a strong electron-withdrawing and polar feature that can form specific hydrogen bonds or electrostatic interactions, thereby significantly altering the signaling outcome. mdpi.com

The pyrrolidine core itself is a well-established scaffold for interacting with a variety of biological targets. For example, derivatives of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin have been designed to target the active site of caspase enzymes. nih.govresearchgate.net In this case, the pyrrolidine ring and its substituents are positioned to interact with key residues in the enzyme's catalytic domain, leading to inhibition. Similarly, other pyrrolidine-based structures, such as pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4-amines, have been developed as potent and selective inhibitors of phosphatidylinositol 3-kinases (PI3Ks), demonstrating that this heterocyclic ring is a versatile scaffold for enzyme modulation. nih.govresearchgate.net

The following table illustrates the correlation between specific structural motifs found in pyrrolidine-phenethyl type compounds and their modulation of biological targets.

| Structural Motif | Biological Target | Type of Modulation |

| N-Phenethyl moiety (with p-NO2 substituent) | Opioid Receptors (MOR) | Can confer antagonistic properties. mdpi.com |

| N-Phenethyl moiety (with p-Cl substituent) | Opioid Receptors (MOR/DOR) | Potent partial agonism/full agonism. mdpi.comnih.gov |

| Substituted Pyrrolidine Ring | Caspases-3 and -7 | Inhibition. nih.govresearchgate.net |

| Pyrrolotriazine (Pyrrolidine-based) | PI3Kδ | Selective inhibition. nih.govresearchgate.net |

Optimization Strategies for Potency and Selectivity based on SAR

SAR data provides a rational basis for optimizing lead compounds to enhance their potency (the concentration required to produce an effect) and selectivity (the ability to interact with a specific target over others).

One key strategy involves the systematic modification of substituents on the aromatic ring of the phenethyl moiety. As seen with N-phenethylnorhydromorphone analogs, small changes to this "tail" can dramatically alter the pharmacological profile. mdpi.com Replacing the p-nitro group of this compound with other groups (e.g., cyano, halo, alkyl) could fine-tune its activity. This "tail wags dog" approach can be used to enhance potency or switch from an agonist to an antagonist profile, which can be crucial for therapeutic applications. mdpi.com

Another optimization strategy focuses on the pyrrolidine ring. As established, substitutions on this ring can drastically affect potency. nih.govresearchgate.net Medicinal chemistry campaigns often explore the introduction of various small, electronically distinct groups (e.g., fluoro, methyl, hydroxyl) at different positions (2, 3, and 4) to map the SAR and identify optimal substitutions for improved binding and efficacy. nih.gov

Synthetic Applications and Chemical Probes

Design and Synthesis of Novel 1-(4-Nitrophenethyl)pyrrolidine Analogs and Derivatives for Research

The pyrrolidine (B122466) ring is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery, valued for its unique three-dimensional structure and its presence in numerous natural products and pharmaceuticals. nih.govnih.gov The design and synthesis of novel analogs of this compound involve modifying its core components—the pyrrolidine ring, the ethyl linker, and the 4-nitrophenyl group—to explore new chemical space and biological activities.

Research into pyrrolidine derivatives has yielded a variety of synthetic strategies. These often begin with commercially available precursors like proline or 4-hydroxyproline, which serve as chiral building blocks. nih.gov For instance, a novel class of human β3-adrenergic receptor agonists was developed by constraining the flexible ethanolamine (B43304) core of existing agonists within a pyrrolidine ring, which improved selectivity and metabolic stability. nih.gov Similarly, new pyrrolidine derivatives have been designed as potent inhibitors for targets like matrix metalloproteinase-2 (MMP-2) and myeloid cell leukemia sequence 1 (Mcl-1) protein. nih.govnih.gov

The synthesis of these analogs often employs methods such as multicomponent reactions, cycloadditions, and transition-metal-catalyzed C-H functionalization to build or modify the pyrrolidine core. nih.govtandfonline.combeilstein-journals.org The synthesis of pyrrolidines and piperidines with long lipophilic side chains has been achieved through a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines. acs.org These approaches allow for the creation of diverse libraries of compounds for screening and research purposes.

Table 1: Examples of Synthesized Pyrrolidine Derivatives and Their Research Applications

| Derivative Class | Synthetic Strategy | Research Application | Reference(s) |

|---|---|---|---|

| Pyrrolidine-based β3-AR Agonists | Constraining an ethanolamine moiety within a pyrrolidine ring. | Improving selectivity and metabolic stability of β3 adrenergic receptor agonists. | nih.gov |

| Hydroxamate-containing Pyrrolidines | Multi-step synthesis involving pyrrolidine scaffolds. | Selective inhibition of matrix metalloproteinase-2 (MMP-2). | nih.gov |

| Pyrrolidine-bipyridine Structures | Scalable routes to combine pyrrolidine and bipyridine motifs. | Potential use in metal-organic cooperative catalysis. | tandfonline.com |

| Spiro[pyrrolidine-3,3′-oxindoles] | Pictet–Spengler-type reactions followed by oxidative ring contraction. | Development of dual-activity inhibitors for cancer-related enzymes. | nih.gov |

Utilization of the 4-Nitrophenethyl Moiety as a Protecting or Caging Group in Organic Synthesis

The 4-nitrophenethyl group, a key component of the title compound, belongs to the broader class of nitrobenzyl-based photolabile protecting groups (PPGs), also known as "caging" groups. wikipedia.orgacs.org These groups allow chemists to mask a reactive functional group, rendering it inert to specific reaction conditions. The protecting group can then be removed with high precision using light, a process called photolysis or uncaging. wikipedia.org This ability to control reactions with spatial and temporal accuracy is invaluable in complex multi-step syntheses, materials science, and chemical biology. wikipedia.orgontosight.ai

The 2-(4-nitrophenyl)ethyl (NPE) and the related 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups have been established as versatile protecting groups for various functionalities in the synthesis of nucleotides and nucleosides. nih.gov The NPE group is effective for protecting the oxygen atoms of thymine, uracil, and guanine, while the NPEOC group is used for the amino groups of cytosine, adenine, and guanine. nih.gov The photoproducts of nitrobenzyl-based PPGs can sometimes undergo side reactions, but under optimal conditions, the photorelease can proceed with high yields. wikipedia.org The key advantages of these groups are their stability in non-photolytic conditions and their clean cleavage upon irradiation, typically at wavelengths greater than 300 nm to avoid cellular damage in biological applications. wikipedia.orgwiley-vch.de

Another strategy involves using 4-nitrophenyl carbonates and carbamates as base-labile protecting groups. emerginginvestigators.org These groups are stable in acidic and neutral aqueous solutions but are readily cleaved under mild basic conditions, releasing 4-nitrophenol, which provides a convenient colorimetric signal for monitoring the deprotection. emerginginvestigators.org

Table 2: Functional Groups Protected by Nitrophenethyl and Related Moieties

| Protecting Group | Functional Group(s) Protected | Deprotection Method | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-(4-nitrophenyl)ethyl (NPE) | Alcohols (e.g., O⁴-T, O⁶-dG), Phosphates | Photolysis (UV light) | Universal blocking for nucleobases; enables spatial/temporal control. | wikipedia.orgnih.govwiley-vch.de |

| 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) | Amines (e.g., in dA, dC, dG) | Photolysis (UV light) | Universal blocking for nucleobase amino groups. | nih.gov |

| 4-Nitrophenyl carbonate | Alcohols | Base-labile cleavage (e.g., pH > 12) | Orthogonal to acid-labile groups; deprotection monitored by color change. | emerginginvestigators.org |

| 4-Nitrophenyl carbamate | Amines | Base-labile cleavage (e.g., pH > 12) | Orthogonal to acid-labile groups; deprotection monitored by color change. | emerginginvestigators.org |

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, enabling the visualization and characterization of enzyme activity and other cellular processes. frontiersin.org The this compound scaffold possesses features that make it an attractive starting point for the design of novel chemical probes. The pyrrolidine ring can serve as a recognition element for specific biological targets, while the nitrophenyl group can act as a chromophore or be modified to incorporate a reporter tag.

The general design of an activity-based probe (ABP) includes a recognition element (for binding to the target), a reactive group (for covalent modification), and a reporter tag (for detection). frontiersin.org A hypothetical probe based on this compound could use the pyrrolidine moiety to target a specific enzyme or receptor. The 4-nitrophenyl group could be functionalized to attach a fluorophore for imaging or a biotin (B1667282) tag for affinity purification.

While specific probes based directly on this compound are not widely documented, the development of probes using its constituent parts is common. For example, novel near-infrared fluorescent probes incorporating a pyrrolidine-alkylamino structure have been synthesized for imaging β-amyloid plaques in the context of Alzheimer's disease research. researchgate.net In another study, a fluorescent probe was designed specifically for the detection of pyrrolidine itself, highlighting the interest in developing chemical tools related to this scaffold. researchgate.netnih.gov These examples demonstrate the feasibility of using the pyrrolidine motif as a core component in probe design for complex biological investigations.

Table 3: Conceptual Design of a this compound-Based Chemical Probe

| Probe Component | Function | Potential Moiety from Scaffold | Example Modification/Application |

|---|---|---|---|

| Recognition Element | Binds to the biological target of interest (e.g., enzyme, receptor). | Pyrrolidine ring | The pyrrolidine can be tailored to fit the active site of a target protease or receptor. |

| Linker | Connects the recognition element to the reporter tag. | Phenethyl group | Provides appropriate spacing and can be modified for solubility or stability. |

| Reporter Tag / Reactive Group | Enables detection (e.g., fluorescence) or covalent labeling. | 4-Nitrophenyl group | The nitro group can be reduced to an amine and coupled to a fluorophore, biotin, or a reactive warhead. |

Application of Pyrrolidine Derivatives as Key Building Blocks for Complex Molecular Architectures

The pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in nature and medicinal chemistry. nih.gov Its value as a building block stems from its conformational rigidity, the stereochemical complexity it can introduce, and its non-planar structure, which provides excellent three-dimensional coverage of chemical space. nih.gov Consequently, pyrrolidine derivatives are fundamental starting materials for the total synthesis of a vast array of complex molecules, particularly natural product alkaloids. nih.govbaranlab.org

Synthetic chemists have developed numerous methods to access complex pyrrolidine-containing frameworks. Proline, a naturally occurring substituted pyrrolidine, is a frequently used chiral synthon for synthesizing a wide spectrum of alkaloids, including pyrrolizidines and indolizidines. rsc.org The pyrrolidine motif is central to the structure of alkaloids from families such as Aspidosperma and Stemona. nih.gov

Modern synthetic strategies, including palladium-catalyzed reactions, have enabled the efficient construction of biologically important pyrrolidine derivatives. organic-chemistry.org The pyrrolidine scaffold is not only a component of many natural products but also a core fragment in numerous approved drugs, highlighting its role as a "privileged" structure in pharmaceutical science. nih.govnih.gov Its application extends to the creation of unique molecular architectures like spirocycles, which are of growing interest in drug discovery. nih.gov

Table 4: Examples of Complex Molecules and Scaffolds Built from Pyrrolidine Derivatives

| Molecule/Scaffold Class | Synthetic Importance of Pyrrolidine | Examples of Natural Products/Targets | Reference(s) |

|---|---|---|---|

| Pyrrolizidine Alkaloids | Proline and its derivatives serve as chiral precursors. | Retronecine, Heliotridine | rsc.org |

| Indolizidine Alkaloids | The pyrrolidine ring forms a core part of the bicyclic system. | Swainsonine, Castanospermine | baranlab.orgrsc.org |

| Aspidosperma Alkaloids | Pyrrole-based approaches are used to construct the pyrrolidine motif within the complex polycyclic framework. | Aspidospermidine | nih.gov |

| Spiro-oxindoles | Pyrrolidine derivatives are used in Pictet-Spengler-type reactions to create spirocyclic systems. | Spirotryprostatin A | nih.gov |

| Tropane (B1204802) Alkaloids | Pyrrolidine derivatives are key precursors in the synthesis of the bicyclic tropane core. | Atropine, Cocaine | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenethyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between 4-nitrophenethyl bromide and pyrrolidine. Optimization includes controlling stoichiometric ratios (e.g., 1.2:1 pyrrolidine to aryl halide) and reaction time (12–24 hrs) in anhydrous THF or DMF at 60–80°C . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%). Monitoring by TLC or HPLC is critical to minimize byproducts like N-alkylated impurities .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use a combination of -NMR (e.g., δ 2.5–3.0 ppm for pyrrolidine protons, δ 7.5–8.2 ppm for aromatic nitro group) and -NMR to verify backbone connectivity . FT-IR confirms the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] = 235.12 g/mol for CHNO) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : The compound may pose inhalation and dermal hazards. Use fume hoods, nitrile gloves, and PPE. Store in amber vials at 4°C under inert gas (N) to prevent nitro group degradation . Spill management requires neutralization with activated carbon and disposal per EPA guidelines for nitroaromatics .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitution to the meta position. In Suzuki-Miyaura couplings, use Pd(PPh) (2 mol%) with aryl boronic acids in degassed toluene/EtOH (3:1) at 90°C. Monitor regioselectivity via LC-MS; DFT calculations (B3LYP/6-31G*) predict charge distribution at the nitro-substituted carbon .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies in IC values (e.g., µM vs. nM ranges) may arise from assay conditions (e.g., serum protein interference) or stereochemical variations. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability). Compare enantiomers using chiral HPLC (Chiralpak IA column, hexane/isopropanol) and X-ray crystallography to correlate activity with absolute configuration .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter transporters?

- Methodological Answer : Dock this compound into homology models of dopamine/norepinephrine transporters (DAT/NET) using AutoDock Vina. Parameterize the nitro group’s partial charges via RESP fitting at the HF/6-31G* level. MD simulations (GROMACS, CHARMM36 force field) reveal stable binding poses, with free energy calculations (MM-PBSA) quantifying affinity differences between DAT and NET .

Q. What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed?

- Methodological Answer : Rapid hepatic metabolism (CYP3A4-mediated nitro reduction) limits bioavailability. Pro-drug strategies, such as esterification of the pyrrolidine nitrogen, enhance stability. Test in Sprague-Dawley rats (IV/PO dosing, 5 mg/kg) with LC-MS/MS plasma analysis. Co-administration with CYP inhibitors (e.g., ketoconazole) confirms metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.